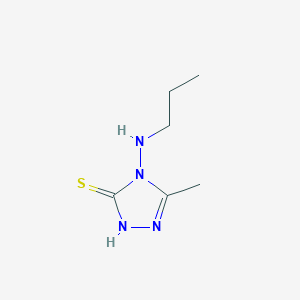

5-甲基-4-(丙基氨基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and its derivatives are often explored for potential pharmaceutical applications.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and the use of various functional groups to modify the core structure. For instance, the synthesis of 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, a related compound, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol involved microwave activation, indicating the use of modern synthetic techniques to enhance reaction efficiency . These methods could potentially be adapted for the synthesis of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of tetrazole-linked triazole derivatives was established using 1H NMR, 13C NMR, FTIR, and mass spectrometry . X-ray diffraction studies provide insights into the crystal structure and intermolecular interactions, as seen in the study of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole hexabromotellurate . These techniques would be essential in analyzing the molecular structure of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation, cyanoethylation , and reactions with haloalkanes . The reactivity of these compounds is influenced by the substituents on the triazole ring, as seen in the study of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole, where sulfur was identified as the most active center for electrophilic and radical attacks . Understanding the reactivity of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol" would require similar investigations into its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their potential applications. The physicochemical properties of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols were studied to facilitate the synthesis of biologically active compounds . Similarly, the properties of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione were optimized and studied . These studies provide a foundation for analyzing the properties of "5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol".

科学研究应用

杀虫活性

已经研究了5-甲基-4-(丙基氨基)-4H-1,2,4-三唑-3-硫醇及其衍生物的杀虫性能。Maddila、Pagadala和Jonnalagadda(2015年)在《杂环化学杂志》中的一项研究报告了三唑衍生物的合成以及它们对印度谷蠹的显著杀虫活性(Maddila,Pagadala和Jonnalagadda,2015年)。

抗肿瘤活性

已经进行了关于1,2,4-三唑衍生物(包括5-甲基-4-(丙基氨基)-4H-1,2,4-三唑-3-硫醇)的抗肿瘤性能研究。例如,Hovsepyan等人(2018年)在《俄罗斯普通化学杂志》中的一项研究侧重于基于1,2,4-三唑硫醚衍生物的新DNA甲基化抑制剂的合成及其潜在的抗肿瘤活性(Hovsepyan et al., 2018)。

缓蚀作用

该化合物在缓蚀中具有应用。Tansug(2017年)在《粘接科学与技术杂志》中研究了4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇对冷却水系统中钢铁的缓蚀效率,展示了显著的缓蚀效果(Tansug, 2017)。

药物应用

在制药科学中,合成1,2,4-三唑衍生物(包括5-甲基-4-(丙基氨基)-4H-1,2,4-三唑-3-硫醇)是一个重要的研究领域。Kravchenko、Panasenko和Knysh(2018年)在《Farmatsevtychnyi zhurnal》中强调了这些衍生物的低毒性和高效性,使它们成为新化学化合物的有前途的选择(Kravchenko, Panasenko, & Knysh, 2018)。

安全和危害

属性

IUPAC Name |

3-methyl-4-(propylamino)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-3-4-7-10-5(2)8-9-6(10)11/h7H,3-4H2,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBFZDQQJDWSKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN1C(=NNC1=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173433 |

Source

|

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

1018053-32-1 |

Source

|

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)